1-azido-2-fluoro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-azido-2-fluoro-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4N3 It is characterized by the presence of an azido group (-N3), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-azido-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Analyse Chemischer Reaktionen
1-azido-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Wissenschaftliche Forschungsanwendungen
1-azido-2-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-azido-2-fluoro-4-(trifluoromethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of new chemical bonds and structures. These transformations often involve the generation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-azido-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-fluorobenzene: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1-Azido-4-trifluoromethyl-benzene: This compound lacks the fluoro group, which also affects its chemical behavior.
1-Azido-2-fluoro-4-chlorobenzene: The presence of a chlorine atom instead of a trifluoromethyl group results in different reactivity and applications.
Eigenschaften
Molekularformel |
C7H3F4N3 |
---|---|
Molekulargewicht |
205.11 g/mol |
IUPAC-Name |
1-azido-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-5-3-4(7(9,10)11)1-2-6(5)13-14-12/h1-3H |
InChI-Schlüssel |
MWEAGOMWMNQMLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.